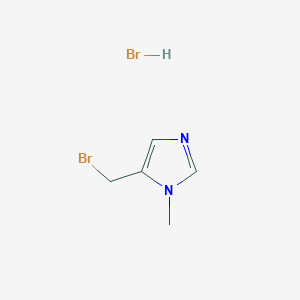

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is likely a brominated derivative of imidazole, a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical reactions, where a hydrogen atom in a methyl group is replaced by a bromine atom .Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered imidazole ring with a bromomethyl group attached. The exact structure would depend on the position of the bromomethyl group on the imidazole ring .Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group of atoms. The reactivity of this compound would likely depend on the position of the bromomethyl group on the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized as a versatile reagent in the synthesis of diverse heterocyclic structures. For instance, it has been employed in the preparation of tetrahydropyrido[2,1-b]quinazolin-11-ones and tetrahydropyrido[1,2-a]quinazolin-6-ones through thermal cyclization of 2-substituted 4(3H)-quinazolinones. This process highlights its efficiency in condensation reactions under mild conditions, allowing for further chemical modifications through annulation reactions (Fantin, Fogagnolo, Medici, & Pedrini, 1993).

Bromination Studies

Research into the bromination of imidazole derivatives, including 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, has expanded our understanding of their reactivity and the formation of bromo derivatives. Studies have shown how bromination in different solvents affects the position and specificity of bromo addition on imidazole rings, providing valuable insights for synthetic chemistry applications (Saldabol, Zeligman, Popelis, & Giller, 1975).

Ionic Liquid Synthesis

The compound is instrumental in creating task-specific ionic liquids, such as those used for CO2 capture. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, a new ionic liquid has been synthesized that demonstrates the ability to sequester CO2 efficiently. This application underscores the compound's role in developing environmentally friendly technologies for gas capture and sequestration (Bates, Mayton, Ntai, & Davis, 2002).

Development of Hypoxia-Selective Prodrugs

This compound serves as a critical precursor in synthesizing hypoxia-selective prodrugs, such as SN29966, a pan-ErbB inhibitor. Its role in the efficient two-step synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole demonstrates its potential in medicinal chemistry for developing targeted cancer therapies (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(bromomethyl)-1-methylimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHNUZXGKLOGHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)

![5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2731562.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)